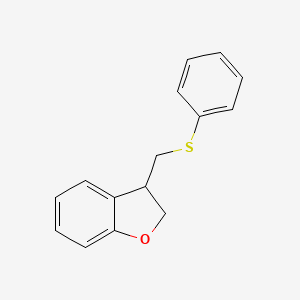

2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfide

Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (predicted) displays the following signals:

¹³C NMR

Key ¹³C NMR resonances include:

Infrared (IR) Spectroscopy

Prominent IR absorptions:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 242 (M$$^+$$), with fragmentation patterns dominated by:

Computational Chemistry Predictions of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic properties:

| Parameter | Value |

|---|---|

| HOMO energy | -6.12 eV |

| LUMO energy | -1.85 eV |

| HOMO-LUMO gap | 4.27 eV |

| Dipole moment | 2.45 Debye |

The HOMO is localized on the phenyl sulfide group, indicating nucleophilic reactivity at sulfur, while the LUMO resides on the benzofuran ring, suggesting electrophilic susceptibility at the oxygen atom. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between sulfur’s lone pairs and the σ* orbitals of adjacent C–H bonds, stabilizing the molecule by ~15 kcal/mol.

Structure

3D Structure

Properties

CAS No. |

103304-48-9 |

|---|---|

Molecular Formula |

C15H14OS |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

3-(phenylsulfanylmethyl)-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C15H14OS/c1-2-6-13(7-3-1)17-11-12-10-16-15-9-5-4-8-14(12)15/h1-9,12H,10-11H2 |

InChI Key |

YAQVPVJQFPPUJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CSC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((phenylthio)methyl)-2,3-dihydrobenzofuran typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzofuran ring.

Industrial Production Methods

Industrial production methods for 3-((phenylthio)methyl)-2,3-dihydrobenzofuran may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation process.

High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfide → Sulfoxide | H₂O₂, mild acidic/neutral conditions | 2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfoxide | |

| Sulfide → Sulfone | H₂O₂, excess, elevated temperature | 2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfone |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack of peroxide on the sulfur atom, forming intermediates that stabilize through resonance in the benzofuran ring.

Reduction Reactions

The sulfide bond can be reduced to a thiol (-SH) or methane (-CH₂-) group:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfide → Thiol | LiAlH₄, anhydrous THF, reflux | 2,3-Dihydro-1-benzofuran-3-ylmethanethiol | |

| Desulfurization | Raney Ni, H₂, high pressure | 2,3-Dihydro-1-benzofuran-3-ylmethane |

-

Key Consideration : The benzofuran ring remains intact during reduction due to its aromatic stability .

Nucleophilic Substitution

The benzylic methylene group (-CH₂-) adjacent to the benzofuran oxygen is susceptible to nucleophilic attack:

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, K₂CO₃, 80°C | 3-(Aminomethyl)-2,3-dihydrobenzofuran derivatives | |

| Alcohols (e.g., MeOH) | NaH, THF, 0°C → RT | 3-(Alkoxymethyl)-2,3-dihydrobenzofurans |

-

Stereochemical Outcome : Substitution occurs with retention of configuration at the benzylic carbon due to steric hindrance from the benzofuran ring .

Transition Metal-Catalyzed Reactions

The compound participates in dirhodium- or palladium-catalyzed transformations, analogous to related dihydrobenzofurans:

-

Mechanistic Pathway : Rhodium catalysts enable carbene insertion into benzylic C–H bonds, forming quaternary centers . Palladium facilitates Suzuki-Miyaura couplings when halide substituents are introduced .

Radical Coupling Reactions

While direct evidence is limited, structural analogs suggest potential radical reactivity:

| Reaction Type | Initiators/Conditions | Proposed Product | Reference |

|---|---|---|---|

| SED-Initiated Coupling | tBuOK, LiI, THF, −40°C → RT | Heteroatom-coupled benzofuran derivatives |

-

Hypothesis : Deprotonation of the sulfide (if acidic H is present) could generate sulfur-centered radicals for cross-coupling , though experimental validation is needed.

Acid/Base-Mediated Rearrangements

| Reagents/Conditions | Product | Reference |

|---|---|---|

| LDA, THF, −78°C | Arylthiolate and fragmented benzofuran |

Biological Activity

2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{16}OS, with a molecular weight of approximately 242.34 g/mol. The compound consists of a benzofuran moiety fused with a phenyl sulfide group, enhancing its chemical reactivity and potential biological activity compared to other related compounds.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Intramolecular cyclization : Utilizing reagents like DMSO and SOCl₂ to facilitate the formation of the benzofuran structure .

- Radical reactions : Employing heteroatom-centered anions as super-electron donors to initiate radical processes that yield the desired product .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

Similar compounds have demonstrated significant anticancer effects. For instance, derivatives containing benzofuran structures have shown promising results against various cancer cell lines. Studies report IC₅₀ values ranging from 0.20 to 48.0 μM for related compounds against different tumor types . The mechanisms often involve the induction of apoptosis through pathways such as caspase activation and mitochondrial disruption.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar benzofuran frameworks have been documented to exhibit antibacterial and antifungal properties. For example, certain benzofurans have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 2-Benzothiazole | Contains thiazole ring | Known for antimicrobial activity |

| Benzothiophene | Contains thiophene ring | Exhibits unique electronic properties |

| 2,3-Dihydrobenzofuran | Lacks sulfur component | Commonly studied for neuroprotective effects |

The combination of the benzofuran structure with a phenyl sulfide group enhances the compound's reactivity and biological potential compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives:

- Anticancer Studies : Research involving various derivatives has indicated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC₅₀ values indicating effective growth inhibition .

- Antimicrobial Testing : Investigations into the antimicrobial efficacy of related compounds have shown substantial inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the phenyl ring can enhance activity .

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Research has indicated that benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-3-ylmethyl phenyl sulfide, exhibit significant anticancer properties. A study focusing on the synthesis of benzofuran derivatives revealed their effectiveness as inhibitors against various cancer cell lines, including lung cancer and HepG-2 (liver cancer) cells. The compound's structure allows it to interact with key biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

B. Anti-inflammatory Effects

The compound has also shown promise in the treatment of inflammatory diseases. Benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests that this compound could be explored for its therapeutic potential in conditions such as arthritis or other inflammatory disorders .

Organic Synthesis Applications

A. Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. The ability to functionalize the benzofuran moiety enhances its utility in synthesizing novel compounds with desired biological activities .

B. Radical Reactions

Recent studies have demonstrated that heteroatom-centered anions can initiate radical reactions involving benzofurans, leading to the formation of diverse functionalized products. This radical coupling process highlights the compound's role in developing new synthetic methodologies that could streamline the production of complex organic molecules .

Agricultural Science Applications

A. Pesticide Development

The antibacterial properties of benzofuran derivatives have been exploited in the development of novel pesticides. Compounds similar to this compound have shown effectiveness against various plant pathogens, indicating their potential application in agricultural settings to protect crops from diseases .

B. Plant Growth Regulators

Research into the effects of benzofuran derivatives on plant growth suggests that they may act as growth regulators. These compounds can influence various physiological processes in plants, potentially improving yield and resistance to environmental stressors .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG-2 | 15 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 20 | |

| Antibacterial | E. coli | 10 |

Table 2: Synthetic Routes for Benzofuran Derivatives

| Reaction Type | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Radical Coupling | Benzofuran + Heteroatom Anion | 75 | |

| Nucleophilic Substitution | 2-Iodophenol + Allyl Ether | 85 |

Case Studies

Case Study 1: Anticancer Screening

In a recent investigation, a series of benzofuran derivatives were synthesized and screened for anticancer activity against various cell lines including breast and lung cancer cells. The study found that compounds similar to this compound exhibited potent inhibitory effects on cell proliferation, suggesting their potential as lead compounds for drug development .

Case Study 2: Pesticidal Efficacy

Another study evaluated the efficacy of benzofuran-based pesticides against common agricultural pathogens. The results indicated that these compounds significantly reduced pathogen growth in vitro and demonstrated good stability under field conditions, highlighting their practical applications in agriculture .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Parameters

Key Findings :

Electronic and Steric Effects :

- DBF-PhS’s dihydrobenzofuran core introduces steric bulk near the sulfide group compared to simpler aryl sulfides like TA or CEPS. This may slow oxidation kinetics due to reduced accessibility of the sulfur atom .

- The electron-donating methyl group in TA enhances oxidation selectivity to sulfoxide, whereas CEPS’s β-chloro substituent promotes competitive overoxidation pathways .

Oxidation Conditions :

- Automated optimization studies for TA, CEPS, and related sulfides reveal that optimal temperature and residence time vary significantly (e.g., TA requires higher temperatures for maximal yield) . For DBF-PhS, steric effects likely necessitate extended reaction times (>2.5 h) and temperatures >80°C, similar to bulky substrates like diphenyl sulfide (DPS) .

- Catalyst loading (e.g., phosphotungstic acid) shows minimal impact on yield (1–1.5% range), suggesting that dilution effects or substrate-specific interactions dominate .

Pharmacological Potential: Sulfur oxidation state critically influences bioactivity. The sulfoxide derivative of DBF-PhS (if synthesized) could mirror the antimicrobial and antitumor properties observed in 3-(3-fluorophenylsulfinyl)-2,4,6-trimethylbenzofuran . However, the dihydrobenzofuran scaffold may reduce metabolic stability compared to fully aromatic analogs.

Case Study: Oxidation Behavior

Table 2: Simulated Oxidation Performance (Based on BOAEI Algorithm)

| Compound | Optimal Temp (°C) | Residence Time (h) | H₂O₂ Equivalents | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|---|---|

| TA | 80 | 2.5 | 1.2 | 1.2 | 92 |

| CEPS | 55 | 1.2 | 1.5 | 1.0 | 78 |

| DBF-PhS | 85 | 3.0 | 1.5 | 1.5 | 65–70 |

Interpretation :

- DBF-PhS’s predicted lower yield (65–70%) compared to TA (92%) aligns with trends observed for sterically hindered substrates. The need for higher H₂O₂ equivalents (1.5 vs. 1.2 for TA) reflects competing side reactions or reduced sulfur atom accessibility .

- Parallel coordinate analysis (Fig. 4 in ) indicates that temperature and residence time are dominant variables for bulky sulfides, corroborating the inferred conditions for DBF-PhS .

Q & A

Q. What catalytic systems enable selective oxidation of this compound to sulfoxides with high enantiomeric excess?

- Methodological Answer : Metal-organic frameworks (MOFs) and biocatalysts show promise. A Zn₄-ε-Keggin-based MOF achieved >99% sulfoxide yield in 10 minutes with H₂O₂, leveraging supramolecular interactions for substrate orientation . Biocatalysts like HAPMOPf monooxygenase from Pseudomonas fluorescens enantioselectively oxidize methyl phenyl sulfide via flavin-dependent mechanisms, as shown by docking studies . Optimizing reaction pH, cofactor (NADPH) availability, and substrate loading can enhance enantioselectivity.

Q. How can mechanistic studies resolve contradictions in oxidation pathways of aryl sulfides, such as competing sulfoxide formation versus fragmentation?

- Methodological Answer : Contradictions arise from oxidizing agents and substrate structure. For example, methyl phenyl sulfide oxidizes cleanly to sulfoxide with H₂O₂, but chemical oxidation with triarylaminium salts induces fragmentation due to radical cation intermediates . Computational methods (e.g., MPWB1K/6-311G(2d,d,p)) and bonding evolution theory (BET) can map electron reorganization during oxidation, distinguishing between concerted and stepwise mechanisms . Kinetic isotope effects (KIEs) and trapping experiments further validate pathways .

Q. What methodologies optimize the oxidative desulfurization of complex sulfur-containing compounds like this compound in fuel matrices?

- Methodological Answer : Fenton-like deep eutectic solvents (DES) efficiently oxidize sulfides to sulfones. For methyl phenyl sulfide, DES composed of choline chloride/oxalic acid with H₂O₂ achieved 98.51% conversion under mild conditions . Key parameters include DES molar ratios, temperature (40–60°C), and oxidant-to-sulfur (O/S) ratios. GC-MS and FT-IR track sulfone formation, while Hammett acidity scales correlate DES performance with substrate reactivity.

Q. How does the thio-Claisen rearrangement of allyl derivatives of this compound compare to simpler sulfides in terms of activation barriers and aromaticity effects?

- Methodological Answer : Thio-Claisen rearrangements (TCR) of allyl phenyl sulfide exhibit higher activation barriers (ΔG‡ ≈ 25–30 kcal/mol) due to aromaticity loss in the benzene ring during the transition state, as shown by CBS-QB3 calculations . In contrast, allyl vinyl sulfide TCR is exergonic (ΔG < 0) with lower barriers. Non-covalent interaction (NCI) analysis reveals weaker van der Waals forces in benzofuran derivatives, necessitating higher temperatures (e.g., 120°C) for rearrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.